REACTION_CXSMILES
|
O.[NH2:2][NH2:3].[F:4][C:5]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7]Br>>[F:4][C:5]1[C:12]([F:13])=[CH:11][CH:10]=[CH:9][C:6]=1[CH2:7][NH:2][NH2:3] |f:0.1|
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3.02 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CBr)C=CC=C1F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preparation
|
Type
|
CUSTOM
|
Details
|
For work up, the residue is purified by flash chromatography (mobile phase: dichloromethane:methanol 30:1–10:1)
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(CNN)C=CC=C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |